molecular formula C19H13ClF2N2O2 B11255442 1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11255442
M. Wt: 374.8 g/mol
InChI Key: CFVXSLYOBOYQED-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a difluorophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the chlorophenyl group: This step involves the alkylation of the dihydropyridine ring with a chlorophenylmethyl halide under basic conditions.

    Attachment of the difluorophenyl group: This can be done through a nucleophilic substitution reaction where the difluorophenylamine reacts with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl and difluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its effects on various biological pathways and its potential as a drug candidate.

    Chemical Biology: It is used as a tool compound to study biological processes and molecular interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A dihydropyridine derivative with antihypertensive properties.

    Nicardipine: A dihydropyridine derivative used to treat high blood pressure and angina.

Uniqueness

1-[(3-CHLOROPHENYL)METHYL]-N-(2,5-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and difluorophenyl groups may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H13ClF2N2O2

Molecular Weight

374.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H13ClF2N2O2/c20-14-3-1-2-12(8-14)10-24-11-13(4-7-18(24)25)19(26)23-17-9-15(21)5-6-16(17)22/h1-9,11H,10H2,(H,23,26)

InChI Key

CFVXSLYOBOYQED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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